Introduction: The Strategic Value of Bifunctional Reagents
Introduction: The Strategic Value of Bifunctional Reagents
An In-Depth Technical Guide to (3-Bromophenyl)trimethylsilane: Properties, Synthesis, and Applications
In the landscape of modern synthetic chemistry, the efficiency and elegance of a synthetic route often hinge on the strategic deployment of multifunctional building blocks. (3-Bromophenyl)trimethylsilane stands as a premier example of such a reagent, offering chemists a powerful tool for the construction of complex aromatic systems. Its structure, featuring a bromine atom and a trimethylsilyl (TMS) group positioned meta to each other on a benzene ring, provides two distinct and orthogonally reactive handles. This bifunctionality is not merely a convenience; it is a strategic advantage, enabling sequential, site-selective modifications that are fundamental to the synthesis of active pharmaceutical ingredients (APIs), organic electronic materials, and agrochemicals.[1]
The bromine atom serves as a classical and reliable point for metal-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-heteroatom bond formation.[1] Concurrently, the trimethylsilyl group offers a more nuanced set of synthetic possibilities. It can act as a sterically influential directing group, a placeholder for subsequent functionalization via ipso-substitution, or a modulator of the ring's electronic properties.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of (3-Bromophenyl)trimethylsilane, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its full synthetic potential.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe laboratory practice.
Physicochemical Data
The essential properties of (3-Bromophenyl)trimethylsilane are summarized in the table below. These values are critical for reaction setup, purification, and storage.
| Property | Value | Source |
| IUPAC Name | (3-bromophenyl)-trimethylsilane | [2] |
| CAS Number | 17878-47-6 | [2][3] |
| Molecular Formula | C₉H₁₃BrSi | [2][4] |
| Molecular Weight | 229.19 g/mol | [2] |
| Monoisotopic Mass | 227.997 Da | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | ~235 °C (predicted) | |
| Density | ~1.18 g/mL (predicted) |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of (3-Bromophenyl)trimethylsilane.
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¹H NMR: The proton NMR spectrum is expected to show a sharp singlet around 0.25 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent protons of the trimethylsilyl group. The aromatic region (7.2-7.6 ppm) will display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring.
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¹³C NMR: The carbon spectrum will feature a signal for the methyl carbons of the TMS group near 0 ppm. The aromatic region will show six distinct signals, one for each carbon atom of the phenyl ring, including the two quaternary carbons directly attached to the bromine and silicon atoms.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4]
Synthesis of (3-Bromophenyl)trimethylsilane
The most common and efficient synthesis of (3-Bromophenyl)trimethylsilane involves the monolithiation of 1,3-dibromobenzene followed by electrophilic quenching with chlorotrimethylsilane. This approach leverages the differential reactivity of the bromine atoms and the kinetic control achievable at low temperatures.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (3-Bromophenyl)trimethylsilane.
Detailed Experimental Protocol
This protocol describes a typical laboratory-scale synthesis. The causality behind key steps is explained to ensure reproducibility and safety.
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Reactor Setup: A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The system is purged with dry nitrogen.
-
Expertise & Experience: The use of flame-dried glassware and an inert atmosphere is critical. Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Failure to maintain anhydrous and anaerobic conditions will result in low yields due to quenching of the reagent.
-
-
Initial Solution: Anhydrous tetrahydrofuran (THF) is cannulated into the flask, followed by 1,3-dibromobenzene. The solution is cooled to -78 °C using a dry ice/acetone bath.[6]
-
Causality: The low temperature is essential for controlling the reaction. It prevents side reactions such as dilithiation and decomposition of the aryllithium intermediate.
-
-
Lithiation: A solution of n-butyllithium (typically 2.5 M in hexanes) is added dropwise to the stirred solution via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1 hour.[6]
-
Trustworthiness: Slow, controlled addition of n-BuLi is a self-validating step. A rapid addition can cause localized heating, leading to undesired side products. The formation of a slight precipitate or color change often indicates the generation of the aryllithium species.
-
-
Electrophilic Quench: Chlorotrimethylsilane (TMSCl) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to slowly warm to room temperature and stirred for 12 hours.[6]
-
Causality: The TMSCl acts as the electrophile, reacting with the nucleophilic aryllithium intermediate to form the desired C-Si bond. Allowing the reaction to warm slowly ensures the reaction goes to completion.
-
-
Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[6] The crude product is then purified by vacuum distillation to yield (3-Bromophenyl)trimethylsilane as a colorless liquid.
Reactivity and Synthetic Applications
The synthetic utility of (3-Bromophenyl)trimethylsilane stems from the ability to selectively address its two functional groups.
Transformations at the Carbon-Bromine Bond
The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of (3-Bromophenyl)trimethylsilane.
Exemplary Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.
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Reagent Preparation: In a reaction vessel, (3-Bromophenyl)trimethylsilane, a boronic acid or ester partner (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water, is added.
-
Expertise & Experience: Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.
-
-
Reaction: The mixture is heated (typically 80-110 °C) under an inert atmosphere and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Transformations Involving the Trimethylsilyl Group
The C-Si bond, while robust, can be selectively cleaved or transformed under specific conditions, most notably through ipso-substitution.
-
Protodesilylation: Treatment with a strong acid like trifluoroacetic acid (TFA) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) can replace the TMS group with a hydrogen atom. This is often used after the TMS group has served its purpose as a directing or blocking group.
-
Halodesilylation: The TMS group can be replaced with a halogen (e.g., iodine or bromine) using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS). This allows for the introduction of a second reactive handle for further cross-coupling after the first has been performed at the original bromine site. This sequential functionalization is a key strategy for building complex, unsymmetrical molecules.
Safety and Handling
Proper handling of (3-Bromophenyl)trimethylsilane is essential for laboratory safety.
-
GHS Hazards: The primary hazard identified is long-term harmful effects on aquatic life (Aquatic Chronic 4).[2] Therefore, release into the environment must be avoided.[2][7]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[7][9] Avoid breathing vapors. Wash hands thoroughly after handling.[8][10]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11] Some related organosilane compounds are moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][11]
Conclusion
(3-Bromophenyl)trimethylsilane is a highly valuable and versatile bifunctional reagent in organic synthesis. The orthogonal reactivity of its C-Br and C-Si bonds provides a robust platform for the strategic and sequential introduction of diverse functional groups. Its application in palladium-catalyzed cross-coupling reactions and its potential for subsequent ipso-substitution make it an indispensable tool for constructing the complex molecular architectures required in pharmaceutical, agrochemical, and materials science research. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, empowers chemists to fully exploit its synthetic potential and drive innovation.
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